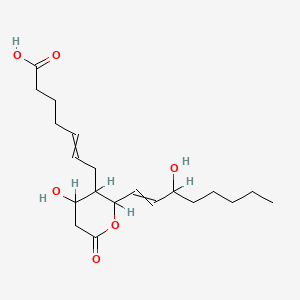
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is a chemical compound with the molecular formula C16H22N4 and a molecular weight of 270.37 g/mol . This compound is known for its fluorescent properties and its ability to bind to mitochondria . It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) typically involves the reaction of N1-methylbenzene-1,4-diamine with ethane-1,2-diyl dichloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses.
Medicine: It is studied for its potential therapeutic effects due to its enzyme inhibition properties.
Wirkmechanismus
The mechanism of action of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) involves its binding to mitochondrial enzymes. This binding inhibits the activity of enzymes such as oxidases and catalase, leading to alterations in mitochondrial function . The compound’s fluorescent properties also make it useful for imaging and tracking mitochondrial activity in biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,2-ethanediamine: Similar in structure but with different functional groups.
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Another similar compound with different applications.
N,N’-Bis(4-aminophenyl)-1,2-ethanediamine: Similar in structure but with different aromatic substitutions.
Uniqueness
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is unique due to its specific binding to mitochondrial enzymes and its fluorescent properties, which are not commonly found in similar compounds .
Eigenschaften
IUPAC Name |
4-N-[2-(4-amino-N-methylanilino)ethyl]-4-N-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-19(15-7-3-13(17)4-8-15)11-12-20(2)16-9-5-14(18)6-10-16/h3-10H,11-12,17-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHNSAOECJYDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183356 |
Source


|
| Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29103-75-1 |
Source


|
| Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029103751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine](/img/structure/B1214288.png)




